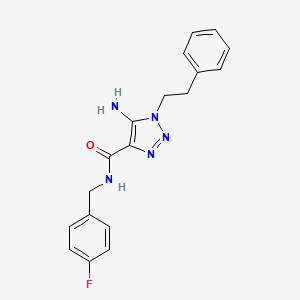

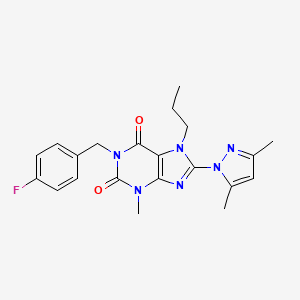

5-amino-N-(4-fluorobenzyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-fluorobenzyl)-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as C-FBT, is a synthetic small molecule that has been used in a variety of scientific research applications. C-FBT is a synthetic triazole derivative of 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and is composed of a nitrogen-containing heterocyclic ring system. C-FBT has been found to possess a number of biochemical and physiological effects, and has been used to study a variety of biological processes in laboratory experiments.

Scientific Research Applications

Experimental and Theoretical Analysis of Intermolecular Interactions

Triazole derivatives, similar to the specified compound, have been synthesized and characterized to understand their intermolecular interactions, which are crucial for designing drugs with targeted biological activity. Studies involving derivatives of 1,2,4-triazoles, such as those containing fluorine substitutions, highlight the importance of intermolecular interactions like hydrogen bonding and lp⋯π interactions in influencing the stability and reactivity of these compounds. Such insights are pivotal for developing new materials and pharmaceuticals with enhanced properties (Shukla et al., 2014).

Catalyst- and Solvent-Free Synthesis

The development of efficient synthetic routes for triazole derivatives, including those involving fluorinated compounds, is a significant area of research. A study on the microwave-assisted Fries rearrangement demonstrates a catalyst- and solvent-free approach to synthesize benzamide derivatives, showcasing advancements in green chemistry and the potential for creating environmentally friendly synthesis pathways for triazole-based compounds (Moreno-Fuquen et al., 2019).

Biological Evaluation and Anticancer Agents

Triazole derivatives have been evaluated for their biological activities, particularly as potential anticancer agents. The synthesis and characterization of fluorinated benzene-carboxamide derivatives reveal their cytotoxic effects against cancer cell lines, underscoring the therapeutic potential of triazole compounds in cancer treatment. Such research is foundational for developing new anticancer medications with improved efficacy and selectivity (Butler et al., 2013).

Antimicrobial and Antitumor Activities

Research into 1,2,4-triazole derivatives also explores their antimicrobial and antitumor activities. Synthesis of novel compounds derived from triazole and their evaluation against various bacterial and fungal strains highlight the potential of these molecules as antimicrobial agents. Additionally, certain triazole derivatives demonstrate antitumor activities, offering avenues for the development of new treatments for infectious diseases and cancer (Jadhav et al., 2017).

Properties

IUPAC Name |

5-amino-N-[(4-fluorophenyl)methyl]-1-(2-phenylethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c19-15-8-6-14(7-9-15)12-21-18(25)16-17(20)24(23-22-16)11-10-13-4-2-1-3-5-13/h1-9H,10-12,20H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFASPGAVTZFUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-1H-indole](/img/structure/B2564438.png)

![8-(naphthalene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2564441.png)

![2-(3,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564443.png)

![1-(m-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2564452.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)

![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)